N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide
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Overview
Description
N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a benzotriazine ring.
Mechanism of Action
Target of Action
The primary target of N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide, also known as Oprea1_639133 or F0916-6838, is the GPR139 receptor . GPR139 is a G-protein coupled receptor that is expressed in various tissues and is associated with several physiological processes.
Mode of Action
This compound acts as an agonist of the GPR139 receptor This means that it binds to this receptor and activates it, leading to a series of intracellular events
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide typically involves the reaction of cyclohexylamine with 3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation, and the temperature is maintained at around 0°C to 5°C to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems for the addition of reagents and monitoring of reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents onto the benzotriazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
Chemistry: In chemistry, N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: The compound has potential applications in the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug discovery and development.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.
Comparison with Similar Compounds
3-hydroxy-1,2,3-benzotriazin-4-one
3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid
N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanoic acid chloride
Uniqueness: N-cyclohexyl-3-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)propanamide is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to similar compounds. This structural feature can influence its reactivity, solubility, and biological activity.
Properties
IUPAC Name |
N-cyclohexyl-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c21-15(17-12-6-2-1-3-7-12)10-11-20-16(22)13-8-4-5-9-14(13)18-19-20/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKDEBFSGNYYQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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